Lipophilicity Differential: Tert-butyl Ester Confers 1.17 LogP Unit Increase Over the Methyl Ester Analog
Computed LogP for tert-butyl 11-methyl-3-oxododec-6-enoate (CAS 62151-26-2) is 4.45, compared to 3.28 for the direct methyl ester analog methyl 11-methyl-3-oxododec-6-enoate (CAS 62151-25-1), representing a ΔLogP of +1.17 . Both compounds share identical PSA values of 43.37 Ų, confirming that the lipophilicity difference is driven by the larger, more hydrophobic tert-butyl group rather than changes in hydrogen-bonding capacity. This magnitude of LogP increase is consistent with the well-established Hansch π constant for the tert-butyl substituent relative to methyl in ester series.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.45 (tert-butyl ester, CAS 62151-26-2) |
| Comparator Or Baseline | LogP = 3.28 (methyl ester, CAS 62151-25-1) |
| Quantified Difference | ΔLogP = +1.17 (tert-butyl ester is ~15× more lipophilic) |
| Conditions | Computed LogP values sourced from ChemSrc database entries; underlying calculation method not specified but consistent across both entries |
Why This Matters
A >1.0 LogP differential translates to approximately 15-fold higher organic-phase partitioning, which directly impacts extraction efficiency, chromatographic retention (RP-HPLC), and membrane permeability in any biological assay context.
